methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.2. The purity is usually 95.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Perspectives

Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate, as a derivative of pyrazoles, has been extensively studied for its synthetic approaches and medicinal significance. Pyrazoles, a crucial class within the azole family, exhibit a broad spectrum of biological activities, underscoring their potential in medicinal chemistry. Methyl-substituted pyrazoles, in particular, have been recognized for their potent medicinal scaffolds, displaying a wide array of biological functions. These compounds have been synthesized through various methods, demonstrating their versatility and applicability in generating new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Chemical Inhibitors and Drug Metabolism

One area of significant interest is the role of pyrazole derivatives in drug metabolism, particularly as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. These enzymes metabolize a diverse array of drugs, and understanding their inhibition can help in predicting drug-drug interactions. Pyrazole-based inhibitors have been shown to exhibit selectivity towards various CYP isoforms, contributing to the nuanced control of drug metabolism and the mitigation of potential adverse interactions (Khojasteh et al., 2011).

Therapeutic Applications

Recent advances in multicomponent synthesis techniques have highlighted the therapeutic potential of pyrazole derivatives. These compounds have demonstrated a range of activities, including antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties, among others. The versatility of pyrazole derivatives, achieved through various synthetic routes, underscores their significant role in the development of new bioactive molecules and marketed drugs (Becerra et al., 2022).

Anticancer Agents and Synthetic Strategies

The development of anticancer agents leveraging the Knoevenagel condensation process, involving α, β-unsaturated ketones/carboxylic acids, has been notably enriched by pyrazole derivatives. These compounds, synthesized through innovative reactions, have exhibited remarkable anticancer activity, highlighting the importance of pyrazoles in medicinal chemistry and drug discovery. The exploration of such derivatives continues to evolve, offering promising avenues for therapeutic advancements (Tokala et al., 2022).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl acrylate in the presence of a base to form the desired product.", "Starting Materials": [ "1-methyl-1H-pyrazole-4-carbaldehyde", "methyl acrylate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 1-methyl-1H-pyrazole-4-carbaldehyde and methyl acrylate to a reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with an acid (e.g. hydrochloric acid)", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain the desired compound" ] } | |

Número CAS |

1295583-21-9 |

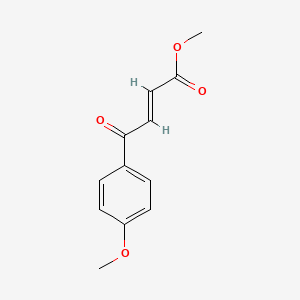

Fórmula molecular |

C8H10N2O2 |

Peso molecular |

166.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.